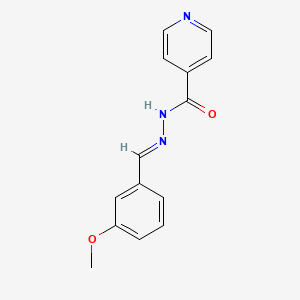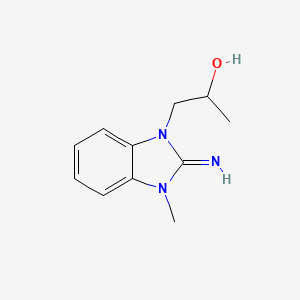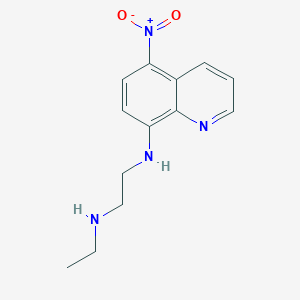![molecular formula C19H18FN5OS B11661418 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophényl)méthylidène]acétohydrazide est un composé organique complexe appartenant à la classe des dérivés du triazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophényl)méthylidène]acétohydrazide implique généralement plusieurs étapes :
Formation du cycle triazole : La première étape implique la cyclisation de précurseurs appropriés pour former le cycle triazole. Cela peut être réalisé en faisant réagir l’éthylphényl cétone avec de l’hydrate d’hydrazine en présence d’un catalyseur approprié sous reflux.
Formation de thioéther : Le dérivé triazole est ensuite mis à réagir avec un réactif contenant du soufre, comme la thiourée, pour introduire le groupe sulfanyl.
Formation d’hydrazide : Le produit intermédiaire est ensuite mis à réagir avec de l’anhydride acétique pour former le dérivé acétohydrazide.
Formation de base de Schiff : Enfin, l’acétohydrazide est condensée avec le 4-fluorobenzaldéhyde en milieu acide pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures rigoureuses de contrôle qualité pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler la partie base de Schiff, la reconvertissant en hydrazide correspondante.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des réactifs comme l’acide nitrique pour la nitration ou le brome pour la bromation, généralement en milieu acide.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés hydrazides réduits.
Substitution : Dérivés triazoles nitrés ou halogénés.
Applications scientifiques de recherche
Chimie
En chimie, ce composé est utilisé comme unité de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
Biologiquement, ce composé a montré un potentiel comme agent antimicrobien et antifongique. Sa capacité à interagir avec les macromolécules biologiques en fait un candidat pour des études pharmacologiques plus approfondies.
Médecine
En chimie médicinale, ce composé est étudié pour son potentiel comme agent anticancéreux. Son cycle triazole et sa partie base de Schiff sont connus pour interagir avec diverses cibles biologiques, inhibant potentiellement la prolifération des cellules cancéreuses.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité thermique accrue ou des caractéristiques électroniques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its triazole ring and Schiff base moiety are known to interact with various biological targets, potentially inhibiting cancer cell proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
Le mécanisme d’action de 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier aux enzymes ou aux récepteurs, inhibant leur activité. La partie base de Schiff peut former des liaisons covalentes avec des sites nucléophiles dans les protéines, conduisant à la perturbation des processus cellulaires. Ces interactions peuvent déclencher l’apoptose dans les cellules cancéreuses ou inhiber la croissance des micro-organismes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-naphtyl)méthylidène]acétohydrazide
- 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-méthyl-2-thiényl)méthylidène]acétohydrazide
- 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-méthyl-2-thiényl)méthylidène]acétohydrazide
Unicité
Comparé à des composés similaires, 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophényl)méthylidène]acétohydrazide se distingue par la présence du groupe fluorophényle. Cet atome de fluor peut améliorer l’activité biologique du composé en augmentant sa lipophilie et sa stabilité métabolique. De plus, la disposition spécifique des groupes fonctionnels dans ce composé permet des interactions uniques avec les cibles biologiques, ce qui peut conduire à des effets plus puissants et plus sélectifs.
Ce survol détaillé fournit une compréhension complète de 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophényl)méthylidène]acétohydrazide, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C19H18FN5OS |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18FN5OS/c1-2-25-18(15-6-4-3-5-7-15)23-24-19(25)27-13-17(26)22-21-12-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+ |
Clé InChI |
FFMPKBUCDRUXEV-CIAFOILYSA-N |
SMILES isomérique |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)F)C3=CC=CC=C3 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661341.png)
![Methyl 4-[({[6-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbonyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11661346.png)


![(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11661356.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661376.png)

![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11661386.png)
![N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661389.png)
![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661397.png)

![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)
![2-[(3-{[2-(2-Cyanoanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B11661425.png)
![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)
